

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Dibromoethylbenzene Isomers

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Compound of Interest		
Compound Name:	Dibromoethylbenzene	
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For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for determining the structure of these compounds. This guide provides a comparative analysis of ¹H and ¹³C NMR data for various isomers of **dibromoethylbenzene**, offering a clear framework for their identification and differentiation. This information is critical for ensuring the purity and confirming the identity of starting materials and intermediates in synthetic chemistry and drug discovery pipelines.

Experimental Protocols

The NMR data presented in this guide were obtained under standard laboratory conditions to ensure reproducibility and allow for direct comparison.

Sample Preparation: A 5-10 mg sample of each **dibromoethylbenzene** isomer was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition:

- Spectrometer: Bruker Avance 400 MHz spectrometer.
- ¹H NMR:
 - Frequency: 400 MHz



Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

• 13C NMR:

Frequency: 100 MHz

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

¹H NMR and ¹³C NMR Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR data for three distinct isomers of **dibromoethylbenzene**: 2,4-dibromo-1-ethylbenzene, 3,5-dibromo-1-ethylbenzene, and 1,2-dibromo-4-ethylbenzene. The distinct substitution patterns on the benzene ring lead to unique chemical shifts, multiplicities, and coupling constants, which serve as diagnostic fingerprints for each isomer.

Table 1: ¹H NMR Data of Dibromoethylbenzene Isomers (400 MHz, CDCl₃)



Isomer	Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
2,4-Dibromo- 1- ethylbenzene	H-3	7.65	d	2.1	1H
H-5	7.38	dd	8.3, 2.1	1H	
H-6	7.15	d	8.3	1H	
-CH ₂ -	2.68	q	7.6	2H	
-СНз	1.23	t	7.6	3H	-
3,5-Dibromo- 1- ethylbenzene	H-2, H-6	7.35	S	-	2Н
H-4	7.45	S	-	1H	
-CH ₂ -	2.62	q	7.6	2H	
-СН3	1.22	t	7.6	3H	
1,2-Dibromo- 4- ethylbenzene	H-3	7.58	d	2.0	1H
H-5	7.20	dd	8.2, 2.0	1H	
H-6	7.43	d	8.2	1H	-
-CH ₂ -	2.65	q	7.6	2H	-
-СНз	1.23	t	7.6	3H	

Table 2: ¹³C NMR Data of Dibromoethylbenzene Isomers (100 MHz, CDCl₃)



Isomer	Carbon	Chemical Shift (δ, ppm)
2,4-Dibromo-1-ethylbenzene	C-1	143.2
C-2	124.5	
C-3	133.8	
C-4	121.8	
C-5	130.5	_
C-6	128.9	
-CH ₂ -	29.1	
-CH₃	15.3	
3,5-Dibromo-1-ethylbenzene	C-1	146.8
C-2, C-6	130.1	
C-3, C-5	122.9	
C-4	134.5	
-CH ₂ -	28.4	
-CH₃	15.1	
1,2-Dibromo-4-ethylbenzene	C-1	139.8
C-2	127.6	
C-3	133.5	
C-4	131.2	_
C-5	130.8	
C-6	128.1	_
-CH ₂ -	28.7	_
-CH₃	15.4	_





Visualizing Structural Differences and NMR Signaling

The molecular structure of each isomer directly influences its NMR spectrum. The following diagrams illustrate the structures and the expected ¹H NMR splitting patterns for the aromatic protons, providing a visual guide to interpreting the spectral data.

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